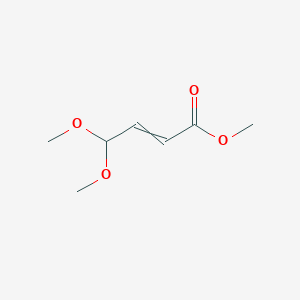

methyl 4,4-dimethoxybut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

57314-31-5 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 4,4-dimethoxybut-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-9-6(8)4-5-7(10-2)11-3/h4-5,7H,1-3H3 |

InChI Key |

CWHHPNNHJKOQQV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C=CC(=O)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 4,4 Dimethoxybut 2 Enoate

Cycloaddition Reactions

The carbon-carbon double bond in methyl 4,4-dimethoxybut-2-enoate serves as a dipolarophile and a dienophile, enabling it to undergo several types of cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of five- and six-membered rings.

The 1,3-dipolar cycloaddition of nitrile oxides (R-C≡N⁺-O⁻) to alkenes is a powerful and widely used method for the synthesis of 2-isoxazolines, which are important heterocyclic motifs in organic and medicinal chemistry. nih.govchem-station.comnih.gov Nitrile oxides, which are often generated in situ to avoid their rapid self-condensation into furoxans, react with dipolarophiles like this compound to form five-membered heterocyclic rings. chem-station.com The reaction is a concerted process that typically proceeds with a high degree of regioselectivity and stereoselectivity. chem-station.com

In the reaction between an alkene and a nitrile oxide, two regioisomers can potentially be formed. The regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. Generally, the cycloaddition of nitrile oxides to monosubstituted or 1,2-disubstituted alkenes bearing electron-withdrawing groups leads to the formation of 3,5-disubstituted 2-isoxazolines. nih.gov

For this compound, the electron-withdrawing nature of the ester group influences the orientation of the addition. The reaction is expected to proceed with high regioselectivity, leading to the formation of an isoxazoline (B3343090) where the carbon of the nitrile oxide adds to the carbon of the double bond beta to the ester group, and the oxygen adds to the alpha-carbon.

Diastereoselectivity becomes a factor when new stereocenters are formed during the reaction. The approach of the nitrile oxide to the face of the double bond can be influenced by existing stereocenters in the alkene or by chiral auxiliaries, leading to the preferential formation of one diastereomer over another. chem-station.com

A study on the cycloaddition of nitrile oxides to derivatives of 4-oxobut-2-enoic acid provides insight into the expected reactivity. wikipedia.org While specific data for this compound is not detailed in the provided results, the general principles of these reactions allow for a predictable outcome.

Table 1: General Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides to Activated Alkenes

| Dipolarophile Substituent | Nitrile Oxide (R-CNO) | Predominant Regioisomer |

| Electron-Withdrawing Group (EWG) | Aryl or Alkyl | 3-R-5-EWG-isoxazoline |

The scope of the 1,3-dipolar cycloaddition is broad, with a wide variety of nitrile oxides being suitable reaction partners. Both aromatic and aliphatic nitrile oxides can be employed, generated from the corresponding oxime precursors. nih.gov The choice of the nitrile oxide can influence the reaction rate and selectivity.

However, there are limitations. Sterically hindered nitrile oxides or highly substituted alkenes can significantly slow down the reaction rate. The stability of the nitrile oxide itself is a critical factor, as they are prone to dimerization. chem-station.com The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the desired cycloaddition pathway over competing side reactions. nih.gov In some cases, inverse electron-demand cycloadditions can occur, where an electron-deficient nitrile oxide reacts with an electron-rich alkene. rsc.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. youtube.commasterorganicchemistry.com Due to the electron-withdrawing ester group conjugated with the double bond, this compound is expected to function as a competent dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. youtube.commasterorganicchemistry.com

Studies on the closely related compound, methyl 2-oxobut-3-enoate, have shown its utility as a dienophile in Diels-Alder reactions with various 1,3-dienes, affording functionalized cyclohexene (B86901) products in moderate to good yields. dtu.dkdtu.dk This suggests that this compound would similarly react with dienes like cyclopentadiene (B3395910) or isoprene (B109036) to yield cyclohexene derivatives. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, the "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, where the substituent on the dienophile preferentially occupies the endo position in the transition state.

Table 2: Expected Products from Diels-Alder Reaction of this compound

| Diene | Dienophile | Expected Cycloadduct |

| 1,3-Butadiene | This compound | Methyl 4-(dimethoxymethyl)cyclohex-1-ene-1-carboxylate |

| Cyclopentadiene | This compound | Methyl 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

1,3-Dipolar Cycloadditions with Nitrile Oxides

Hydrolysis and Cyclization Reactions

The acetal (B89532) group in this compound is sensitive to acidic conditions, providing a pathway for further transformations.

Under aqueous acidic conditions, the dimethoxy acetal of this compound can be hydrolyzed to reveal a free aldehyde group. This generates a β-formyl-α,β-unsaturated ester intermediate. This intermediate is primed for intramolecular cyclization.

A patented process describes the acid-catalyzed cyclization of alkyl β-formylcrotonates, which are structurally analogous to the hydrolysis product, to yield 5-hydroxy-4-methyl-2(5H)-furanone. google.com This transformation is typically achieved by heating with dilute aqueous hydrochloric acid. google.com The reaction proceeds via the formation of a hemiacetal by the attack of the enol or enolate of the ester onto the aldehyde, followed by elimination of water to form the stable furanone ring.

The product, 5-hydroxyfuran-2(5H)-one, is a valuable platform chemical and exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid. wikipedia.org This reactivity highlights the utility of this compound as a precursor to important heterocyclic building blocks. wikipedia.orgbohrium.comresearchgate.netrsc.org

Oxidation and Reduction Processes

Specific studies on the oxidative transformation of this compound to enedione structures could not be located.

There is no available research data concerning the selective reduction of the carbonyl and alkene moieties of this compound.

Nucleophilic Addition Reactions to the α,β-Unsaturated System

While the Michael addition is a common reaction for α,β-unsaturated esters, no specific examples or studies involving this compound as the substrate have been documented in the searched literature.

No research detailing the direct nucleophilic addition to the carbonyl group of this compound could be identified.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-Catalyzed Reactions

No specific instances of palladium-catalyzed cross-coupling or functionalization reactions utilizing this compound as a substrate have been reported in the surveyed literature. General palladium-catalyzed methodologies, such as Suzuki, Heck, or Sonogashira couplings, are well-established for a wide range of unsaturated esters. However, the application of these powerful synthetic tools to this compound has not been described.

Other Transition Metal-Mediated Transformations

Similarly, a thorough search did not yield any examples of cross-coupling or functionalization reactions of this compound mediated by other transition metals, such as nickel, copper, rhodium, or ruthenium. While these metals are known to catalyze a diverse array of organic transformations, their specific use with this compound remains undocumented in the accessible scientific record.

Applications in Complex Molecule Synthesis and Chemical Biology

Utility as a Versatile Carbon Building Block

The strategic placement of functional groups in methyl 4,4-dimethoxybut-2-enoate allows it to participate in a variety of chemical transformations, rendering it a versatile four-carbon building block in organic synthesis.

Assembly of Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines, Isoxazolines)

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound has proven to be an effective starting material for the synthesis of several important classes of heterocycles.

Pyrazoles: Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgchim.it this compound, after deprotection of the acetal (B89532) to reveal the aldehyde, can be transformed into a 1,3-dicarbonyl equivalent. This intermediate can then react with hydrazines to form the pyrazole (B372694) ring. The reaction can be tailored to produce a variety of substituted pyrazoles by choosing different hydrazine derivatives. nih.govnih.gov

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are prevalent in many biologically active compounds. researchgate.netmdpi.com The synthesis of pyrimidines can be achieved through various methods, including the reaction of a three-carbon component with an amidine. organic-chemistry.orgorganic-chemistry.org this compound can serve as the three-carbon electrophilic component. After conversion to a more reactive intermediate, it can undergo cyclocondensation with different amidines to yield a diverse range of substituted pyrimidines. This approach is valuable for creating libraries of pyrimidine (B1678525) derivatives for drug discovery and agrochemical research. google.comimist.ma

Isoxazolines: Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are valuable synthetic intermediates and are found in various biologically active molecules. chemistryviews.orgorganic-chemistry.org The synthesis of isoxazolines can be accomplished through cycloaddition reactions. nih.govbeilstein-journals.orgresearchgate.net For instance, the α,β-unsaturated ester moiety of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides, leading to the formation of the isoxazoline (B3343090) ring. The specific substitution pattern on the resulting isoxazoline can be controlled by the choice of the nitrile oxide precursor.

Table 1: Heterocyclic Systems Synthesized from this compound Derivatives

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives |

| Pyrimidines | Cyclocondensation | Amidine derivatives |

| Isoxazolines | [3+2] Cycloaddition | Nitrile oxides |

Contribution to Aromatic and Polycyclic Hydrocarbon Synthesis

Beyond heterocycles, this compound is a valuable precursor for the synthesis of complex aromatic and polycyclic hydrocarbons (PAHs). iupac.org These molecules are of interest for their unique electronic and photophysical properties, with potential applications in materials science. iupac.org The reactive nature of the dienoate system, after suitable modification, allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. mdpi.com By carefully designing the reaction partners, the carbon framework of this compound can be incorporated into larger, more complex aromatic systems. This can involve intramolecular cyclizations or intermolecular reactions to build up the polycyclic structure. iupac.org

Intermediate in Natural Product Synthesis and Analogues

The structural motifs present in this compound are found within a variety of complex natural products. Consequently, this compound serves as a key intermediate in their total synthesis and the preparation of their analogues.

Incorporation of the Z,E-Dienoate Moiety in Complex Macrocycles (e.g., Pateamine A Analogues)

The Z,E-dienoate functionality is a structural feature present in some complex macrocyclic natural products. While a direct synthesis of Pateamine A analogues using this compound is not explicitly detailed in the provided search results, the compound's structure is highly relevant. The synthesis of complex macrocycles often relies on the strategic coupling of smaller, functionalized fragments. The carbon backbone and the ester functionality of this compound make it an attractive precursor for a fragment that could be incorporated into a larger macrocyclic structure. The protected aldehyde allows for its late-stage introduction into a synthetic sequence, a common strategy in the synthesis of complex molecules.

Role in Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex molecules. nih.govnih.gov These approaches often involve cascade reactions and strategic skeletal rearrangements. nih.gov While specific examples of the direct use of this compound in a biomimetic synthesis were not found, its structure lends itself to such strategies. For instance, the latent aldehyde and the α,β-unsaturated ester functionalities could be sequentially unmasked and reacted under conditions that mimic biological processes. A biomimetic approach could involve an intramolecular aldol-type reaction or a Michael addition, initiated by the deprotection of the acetal, to form complex cyclic or polycyclic systems in a single, efficient step. semanticscholar.org

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends to its role as a precursor for more advanced intermediates used in the pharmaceutical and agrochemical industries. evitachem.com The heterocyclic and other complex structures that can be synthesized from this starting material are often core components of active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.com For example, pyrazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties. nih.govnih.govgoogle.comresearchgate.net By providing an efficient route to these important classes of compounds, this compound plays a crucial role in the discovery and development of new drugs and crop protection agents.

Synthesis of Methyl 3-Amino-4,4-Dimethoxybut-2-enoate and its Derivatives

The synthesis of β-enaminoesters, such as methyl 3-aminobut-2-enoate, is a well-established process in organic chemistry, often serving as a crucial step in the production of pharmaceuticals. These compounds are typically prepared through the condensation reaction of a β-ketoester with ammonia (B1221849) or a primary amine.

While direct synthesis routes for methyl 3-amino-4,4-dimethoxybut-2-enoate are not extensively detailed in the literature, its preparation can be inferred from standard organic chemistry principles. The logical precursor for such a synthesis would be methyl 4,4-dimethoxy-3-oxobutanoate (also known as methyl 4-methoxyacetoacetate). bldpharm.com The reaction would involve the condensation of this β-ketoester with ammonia, analogous to methods used for producing similar amino esters.

A more widely documented and synthetically crucial derivative is ethyl 2-cyano-4,4-dimethoxybutanoate . biosynth.comsimsonpharma.comchemicalbook.com This compound is prepared via the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.comgoogle.com This cyano-derivative is a key intermediate that serves as the starting point for building more complex heterocyclic systems. google.com

The general process for synthesizing this derivative involves:

Reacting ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

The reaction is often carried out in the presence of a base like sodium ethoxide in ethanol. google.comgoogle.com

The resulting product, ethyl 2-cyano-4,4-dimethoxybutanoate, can then be isolated and purified for use in subsequent steps. google.com

Development of Synthetic Pathways for Active Pharmaceutical Ingredients and Agrochemicals

The true value of this compound analogues is most evident in their application as starting materials for APIs. The derivative ethyl 2-cyano-4,4-dimethoxybutanoate is a cornerstone in the synthesis of a vital heterocyclic intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . google.comgoogle.comgoogle.comgoogle.com

The synthesis of this pyrimidine core from the cyano-ester involves a multi-step sequence:

Cyclization: Ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium ethoxide. This reaction forms 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.comgoogle.com

Ring Closure: The resulting pyrimidinol is then treated with an acid, such as hydrochloric acid, to facilitate intramolecular cyclization, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.com

Chlorination: The final step is the conversion of the hydroxyl group to a chlorine atom to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.comgoogle.com

This chlorinated pyrrolopyrimidine is a key building block for a class of modern drugs known as Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases and certain cancers. google.comnih.gov Prominent APIs synthesized from this intermediate include Ruxolitinib, Tofacitinib, and Baricitinib. google.comgoogle.com The final assembly of these drugs often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and another complex molecular fragment. researchgate.netgoogle.com

Interactive Table: APIs Derived from Pyrrolo[2,3-d]pyrimidine Intermediate

| Drug Name | Therapeutic Use | Key Synthetic Step |

| Ruxolitinib | Treatment of myelofibrosis (bone marrow cancer) and polycythemia vera. google.comthieme.de | Coupling of the pyrrolo[2,3-d]pyrimidine core with a substituted pyrazole. chemicalbook.comresearchgate.net |

| Tofacitinib | Treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. derpharmachemica.cominnospk.com | Nucleophilic substitution reaction with a protected piperidine (B6355638) derivative. aminer.orgresearchgate.net |

| Baricitinib | Treatment of rheumatoid arthritis and COVID-19. nih.govacs.org | Suzuki coupling reaction with a pyrazole-boronate ester intermediate. researchgate.netgoogle.com |

| Oclacitinib | Control of pruritus (itching) associated with allergic dermatitis in dogs. | Utilizes the same core pyrrolo[2,3-d]pyrimidine structure. google.com |

In the field of agrochemicals, while direct synthetic routes from this compound are not prominent, the pyrimidine structures derived from it are of significant interest. Many commercial herbicides are based on pyrimidine and triazolopyrimidine scaffolds, demonstrating the importance of this chemical class in developing new crop protection agents.

Contribution to the Synthesis of Flavors, Fragrances, and Fine Chemicals

While there is no specific evidence of this compound being used directly as a component in flavor or fragrance formulations, its role as a precursor for high-value molecules places it firmly within the category of fine chemicals. The fine chemical industry produces complex, pure chemical substances in limited quantities for specialized applications, with pharmaceutical and agrochemical intermediates being a primary segment.

The utility of this compound and its derivatives lies in their function as versatile building blocks. The ability to be converted into complex heterocyclic systems like pyrrolo[2,3-d]pyrimidines makes them indispensable in multi-step syntheses. google.com Therefore, their main contribution to the fine chemicals sector is providing a reliable and efficient starting point for the synthesis of molecules with significant biological activity and commercial value. google.comgoogle.com

Mechanistic Studies and Theoretical Investigations of Methyl 4,4 Dimethoxybut 2 Enoate Reactivity

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise processes and the transient species involved in the reactions of methyl 4,4-dimethoxybut-2-enoate is crucial for optimizing reaction conditions and designing novel synthetic routes.

This compound can act as a dipolarophile in 1,3-dipolar cycloadditions, a powerful class of pericyclic reactions for the construction of five-membered heterocyclic rings. nih.gov The reaction mechanism is generally considered to be a concerted [3+2] cycloaddition, where the 1,3-dipole and the dipolarophile react in a single step to form the cycloadduct. nih.gov

The regioselectivity and stereoselectivity of these reactions are governed by the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility and outcome. nih.gov In the context of this compound, the electron-withdrawing ester group lowers the energy of its LUMO, making it a suitable partner for reaction with various 1,3-dipoles such as azides, nitrones, and nitrile oxides. weizmann.ac.ilconsensus.app

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition state geometries and activation energies for different possible pathways. nih.gov For instance, in the reaction with a nitrone, two regioisomeric products can be formed. Computational models can predict which regioisomer is favored by calculating the energies of the respective transition states. These calculations often reveal an asynchronous transition state, where the formation of the two new sigma bonds is not perfectly simultaneous.

This compound and its derivatives can undergo various cyclization and rearrangement reactions, often catalyzed by transition metals or initiated by other reagents.

One plausible rearrangement is a palladium-catalyzed transposition of the allylic ester functionality, analogous to what has been observed for similar substrates. libretexts.org This process would likely proceed through the formation of a π-allyl palladium(II) complex intermediate. The subsequent intermolecular attack by a nucleophile, such as an acetate (B1210297), would lead to the rearranged product.

Self-dimerization via a hetero-Diels-Alder reaction is another potential cyclization pathway, as seen in the related compound methyl 2-oxobut-3-enoate. organic-chemistry.org In this scenario, one molecule of this compound would act as the diene and another as the dienophile, leading to a substituted dihydropyran.

Furthermore, under acidic conditions or with Lewis acid catalysis, the dimethoxy acetal (B89532) at the C4 position could be activated, potentially leading to cyclization reactions involving intramolecular attack by the enoate system or other nucleophilic moieties present in the molecule. Such processes are reminiscent of polyene cyclizations that proceed through cationic intermediates.

Stereochemical Control and Selectivity in Chemical Transformations

Controlling the three-dimensional arrangement of atoms in the products of reactions involving this compound is a key challenge and a significant area of research.

In reactions analogous to aldol (B89426) condensations, such as Michael additions of enolates to this compound, the formation of new stereocenters necessitates control over diastereoselectivity. The relative stereochemistry of the product (syn or anti) is influenced by several factors, including the geometry of the enolate (Z or E), the nature of the metal counterion, and the presence of Lewis acids. nih.gov

For instance, in the 1,4-addition of nucleophiles, the γ-alkoxy group can influence the facial selectivity of the attack on the β-carbon. Chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and one of the methoxy (B1213986) groups at the C4 position, can lock the conformation of the substrate and direct the incoming nucleophile to a specific face of the double bond, leading to high diastereoselectivity. The use of boron enolates is a well-established strategy to achieve high levels of diastereoselectivity in aldol-type reactions, as the shorter boron-oxygen bonds in the transition state amplify steric interactions. scielo.org.mx

| Reaction Type | Key Factors Influencing Diastereoselectivity | Expected Outcome |

| Michael Addition | Enolate geometry (Z/E), Lewis acid (chelation control) | High syn or anti selectivity depending on conditions |

| Radical Addition | Allylic strain in the transition state | Potentially high syn-selectivity for Z-isomers |

The synthesis of single enantiomers of products derived from this compound can be achieved through various enantioselective strategies. These approaches typically involve the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules.

Chiral Lewis acids, such as those derived from N,N'-dioxides or oxazaborolidines, can catalyze enantioselective cycloaddition and carbonyl-ene reactions of β,γ-unsaturated α-ketoesters, which are structurally similar to this compound. nih.govweizmann.ac.il These catalysts coordinate to the carbonyl group, activating the substrate and providing a chiral pocket that directs the approach of the other reactant, leading to the preferential formation of one enantiomer.

Another powerful strategy is the use of chiral transition metal complexes. For example, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in enantioselective cycloadditions and C-C bond-forming reactions. escholarship.org In these systems, the chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction.

Enzymatic reactions also offer a highly effective means of achieving enantioselectivity. Hydrolases, for instance, can be used for the kinetic resolution of racemic esters, while other enzymes can catalyze stereoselective additions to the carbon-carbon double bond. tuwien.at

| Catalytic System | Reaction Type | Potential for Enantioselectivity |

| Chiral N,N'-dioxide/Mg(II) | Carbonyl-ene reactions | High enantiomeric excess (ee) reported for analogous substrates weizmann.ac.il |

| Chiral Oxazaborolidines | Cycloadditions | Effective in creating a chiral environment nih.gov |

| Chiral Rhodium Complexes | Cycloadditions, C-C bond formation | High enantioselectivity achievable with appropriate chiral ligands escholarship.org |

| Enzymes (e.g., Hydrolases) | Kinetic resolution, asymmetric additions | Excellent enantioselectivity often observed tuwien.at |

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for investigating the reactivity of organic molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the detailed study of reaction mechanisms, transition states, and the factors that control selectivity. escholarship.org

Molecular modeling can be used to predict the preferred conformations of the molecule and its reaction intermediates. For Michael additions, computational models can help to understand the facial selectivity of nucleophilic attack by analyzing the energies of different transition state structures. libretexts.org These models can account for steric and electronic effects, providing insights that are often difficult to obtain through experiments alone.

In the context of cycloaddition reactions, computational studies can map out the potential energy surface, identifying the lowest energy pathways and predicting the regio- and stereochemical outcomes. nih.gov For example, DFT calculations can rationalize the observed diastereoselectivity in the cycloaddition of chiral diazabutadienes by modeling the steric hindrance imposed by a chiral auxiliary. nih.gov Furthermore, computational methods are crucial in designing new catalysts and predicting their effectiveness in controlling the stereoselectivity of reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for this compound are not extensively available in publicly accessible scientific literature. However, DFT is a powerful computational method widely used to investigate the electronic structure and predict the reactivity of organic molecules. jocpr.comresearchgate.net This approach allows for the calculation of various molecular properties that provide insights into the compound's behavior in chemical reactions.

For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, including bond lengths and angles. Furthermore, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. youtube.com A smaller gap generally suggests higher reactivity.

Other significant parameters derived from DFT studies include ionization potential, electron affinity, and molecular hardness, which collectively help in understanding the molecule's electrophilic or nucleophilic nature. researchgate.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. youtube.com

While specific data for this compound is not present, the following table illustrates the type of data that would be generated from DFT calculations for a generic butenoate derivative.

Table 1: Example of DFT-Calculated Electronic Properties for a Butenoate Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electrophilicity Index | 2.5 | A quantitative measure of electrophilic nature. researchgate.net |

Transition State Modeling and Energy Profile Analysis

Specific transition state models and energy profile analyses for reactions involving this compound are not readily found in the existing body of scientific research. Transition state modeling is a critical computational tool for elucidating reaction mechanisms. youtube.comsolubilityofthings.com It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. solubilityofthings.comlibretexts.org This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate.

For a compound such as this compound, which possesses multiple reactive sites including a carbon-carbon double bond, an ester group, and acetal functionality, transition state modeling could be applied to various potential reactions. For instance, in a Diels-Alder reaction where the butenoate acts as a dienophile, modeling would help in understanding the stereochemical outcome and the energy barriers associated with different approaches of the diene. dtu.dk Similarly, for nucleophilic addition or substitution reactions, transition state analysis can clarify the stepwise or concerted nature of the mechanism. libretexts.org

An energy profile analysis provides a visual representation of the energy changes that occur as reactants are converted to products, passing through transition states and any intermediates. libretexts.org By mapping this pathway, chemists can gain a deeper understanding of the reaction's feasibility and kinetics.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a transition state analysis for a reaction of a butenoate derivative.

Table 2: Example of Energy Profile Data for a Hypothetical Reaction of a Butenoate Derivative

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the first step. |

| Intermediate | -5.2 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step. |

| Products | -12.0 | Final products of the reaction. |

QSAR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound have not been reported in the available scientific literature. QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

In the context of reactivity, a QSAR model for a class of butenoate derivatives would aim to predict their reaction rates or equilibrium constants based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By developing a statistically significant QSAR model, it becomes possible to predict the reactivity of new, unsynthesized compounds within the same class, thereby guiding the design of molecules with desired properties.

The development of a QSAR model typically involves compiling a dataset of compounds with known reactivities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression or machine learning algorithms to build and validate the model. nih.gov

The following table provides an example of the type of data used in a QSAR study for a series of related ester compounds.

Table 3: Example Data for a QSAR Study on Ester Reactivity

| Compound | Log(k_obs) | Electronic Descriptor (e.g., LUMO energy) | Steric Descriptor (e.g., Molar Volume) |

| Ester 1 | -2.5 | -1.1 eV | 150 ų |

| Ester 2 | -2.1 | -1.3 eV | 165 ų |

| Ester 3 | -3.0 | -0.9 eV | 145 ų |

| Ester 4 | -1.8 | -1.5 eV | 170 ų |

Advanced Analytical Techniques in the Characterization of Methyl 4,4 Dimethoxybut 2 Enoate Research

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of methyl 4,4-dimethoxybut-2-enoate in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, chemists can map out the carbon skeleton and the precise location of protons, leading to an unambiguous structural assignment.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the vinylic protons, the methoxy (B1213986) groups of the acetal (B89532), the ester methyl group, and the proton at the C4 position. The coupling constants (J-values) between the vinylic protons are particularly important for determining the stereochemistry of the double bond (i.e., E or Z isomer).

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the olefinic carbons (C2 and C3), the acetal carbon (C4), and the carbons of the methyl and methoxy groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal correlations between coupled protons, such as those across the double bond, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C(O)OCH₃ | ~3.7 | ~51 |

| C(O) OCH₃ | - | ~166 |

| =CH -C(O) | ~6.1 (d) | ~122 |

| -CH =CH- | ~7.0 (dd) | ~145 |

| CH (OCH₃)₂ | ~4.8 (d) | ~102 |

| -CH(OCH₃ )₂ | ~3.3 (s) | ~53 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. The carbon-carbon double bond (C=C) of the enoate system will also show a characteristic stretching vibration. Furthermore, the C-O bonds of the ester and the acetal functionalities will produce strong signals in the fingerprint region of the spectrum.

While specific experimental spectra for this compound are not widely published, the table below lists the expected characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretch | 1715-1730 |

| C=C (alkene) | Stretch | 1620-1680 |

| C-O (ester and acetal) | Stretch | 1000-1300 |

| =C-H (alkene) | Stretch / Bend | 3010-3100 / 650-1000 |

| C-H (sp³) | Stretch | 2850-3000 |

Mass Spectrometry (MS) (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the molecular formula of this compound. Techniques like Electrospray Ionization (ESI-MS) can be used to determine the mass of the molecular ion, often observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

When coupled with Gas Chromatography (GC-MS), the technique provides both separation and structural information. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Additionally, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. For this compound, characteristic fragments would likely arise from the loss of a methoxy group (-OCH₃) from the acetal or the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃).

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. The sample is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). A pure sample will exhibit a single, sharp peak. The presence of impurities would be indicated by additional peaks in the chromatogram. GC can also be used to separate the E and Z isomers if they have different volatilities or interactions with the column's stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and isomeric separation. HPLC is particularly useful for less volatile compounds or for preparations where thermal degradation in a GC is a concern. Different column chemistries (e.g., normal-phase or reverse-phase) and solvent systems can be optimized to achieve separation. For this compound, reverse-phase HPLC could be employed to separate the target compound from non-polar or more polar impurities. Furthermore, chiral HPLC columns could be used to separate enantiomers if a chiral center were present or introduced into the molecule.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for the separation, identification, and purity assessment of compounds. In the context of this compound, TLC serves as a rapid and effective tool for monitoring the progress of its synthesis and purification. The technique operates on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase (an organic solvent or mixture of solvents).

The separation is based on the polarity of the compounds. The stationary phase, silica gel, is highly polar. A solvent system, or eluent, is chosen as the mobile phase. A more polar compound will adhere more strongly to the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, a less polar compound will be more soluble in the mobile phase and travel further up the plate, giving a higher Rf value.

For an α,β-unsaturated ester like this compound, a typical mobile phase would consist of a mixture of a nonpolar solvent, such as hexane, and a moderately polar solvent, like ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation of the desired compound from starting materials, byproducts, or impurities. Visualization of the compound on the TLC plate is typically achieved under UV light at 254 nm, where the conjugated system of the α,β-unsaturated ester absorbs light and appears as a dark spot. Alternatively, chemical staining agents such as potassium permanganate can be used, which react with the carbon-carbon double bond to produce a colored spot.

The Rf value, a key parameter in TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given solvent system and on a particular stationary phase. By comparing the Rf value of an unknown spot to that of a known standard, one can tentatively identify the compound.

Below is a table illustrating typical TLC data for monitoring a reaction where a starting material is converted to this compound.

Table 1: Representative TLC Data for this compound Analysis

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

|---|---|---|---|

| Starting Material (e.g., a more polar alcohol) | 70:30 | 0.25 | UV (254 nm), Potassium Permanganate |

| This compound | 70:30 | 0.60 | UV (254 nm), Potassium Permanganate |

| Non-polar byproduct | 70:30 | 0.85 | Potassium Permanganate |

Stereochemical Determination Techniques

Stereochemical determination involves the use of analytical methods to establish the three-dimensional arrangement of atoms within a molecule. These techniques are crucial for chiral molecules, which are non-superimposable on their mirror images and exist as enantiomers. However, it is important to note that this compound is an achiral molecule. It does not possess a chiral center and therefore does not exist as enantiomers. Consequently, it will not exhibit optical activity. The following sections describe techniques that are standard for the analysis of chiral molecules, and their principles are explained in the context of a hypothetical chiral analog of this compound.

Chiral Chromatography

Chiral chromatography is a powerful liquid chromatography technique used to separate enantiomers from a racemic mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Since this compound is achiral, it would not be resolved into different peaks using a chiral column.

The principle behind chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies of formation and stability, which results in one enantiomer being retained on the column longer than the other. Common CSPs are based on polysaccharides such as cellulose or amylose that have been derivatized with various functional groups (e.g., phenylcarbamates) to enhance their chiral recognition capabilities mdpi.com.

For a hypothetical chiral analog, such as one where the two methoxy groups are different (e.g., methyl 4-methoxy-4-ethoxybut-2-enoate), chiral HPLC would be the method of choice to separate the (R)- and (S)-enantiomers. The choice of the specific CSP and the mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) would be critical to achieve baseline separation phenomenex.com. The performance of the separation is evaluated by parameters such as the separation factor (α) and the resolution (Rs).

The table below presents hypothetical data for the chiral separation of an analog of this compound.

Table 2: Hypothetical Chiral HPLC Separation Data for a Chiral Analog

| Enantiomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 1.28 | 2.1 |

| (S)-enantiomer | 16.0 |

Conditions: Chiralpak AD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 220 nm.

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. As this compound is achiral, it is optically inactive and would show no optical rotation and no CD signal.

Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound jasco-global.com. The magnitude and direction of the rotation are measured using a polarimeter and are reported as the specific rotation [α]. The specific rotation is a characteristic physical property of a chiral molecule under a specific set of conditions (temperature, solvent, concentration, and wavelength). Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. An R/S pair of enantiomers will have specific rotations of equal magnitude but opposite sign (e.g., +25° and -25°).

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule nih.gov. An achiral molecule absorbs both forms of circularly polarized light equally, resulting in no CD signal. A chiral molecule, however, will absorb one form more than the other at specific wavelengths, giving rise to a CD spectrum with positive or negative peaks (known as Cotton effects). The CD spectrum provides information about the absolute configuration and conformation of a molecule mtoz-biolabs.com. The absolute configuration of an unknown chiral compound can often be determined by comparing its experimental CD spectrum to the spectrum of a similar compound with a known configuration or to a spectrum predicted by quantum chemical calculations nih.govpurechemistry.org.

The following table provides hypothetical chiroptical data for a chiral analog.

Table 3: Hypothetical Chiroptical Data for a Chiral Analog

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Specific Rotation [α]_D^20 (c 1.0, CHCl_3) | +15.2° | -15.1° |

| CD Spectrum (λ_max [nm] (Δε)) | 215 (+3.4), 240 (-1.8) | 215 (-3.5), 240 (+1.9) |

Conclusion and Future Research Directions

Synthesis and Reactivity Highlights of Methyl 4,4-dimethoxybut-2-enoate

Specific, reproducible synthetic routes for this compound are not well-documented in the accessible scientific literature. General methods for the synthesis of α,β-unsaturated esters and compounds containing dimethoxyacetal groups are known, but a direct application to this specific molecule is not detailed. Similarly, while the conjugated system suggests susceptibility to nucleophilic attack (Michael addition) and participation in cycloaddition reactions, there is a lack of specific studies detailing the reactivity of this compound with various reagents, including reaction kinetics, yields, and stereochemical outcomes.

Emerging Synthetic Opportunities and Unexplored Reactivity

The potential of this compound as a versatile building block in organic synthesis is evident from its structure. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the acetal (B89532) can be deprotected to reveal an aldehyde, opening pathways to a variety of derivatives. However, the absence of published research utilizing this compound in the total synthesis of natural products or other complex molecules means that its emerging synthetic opportunities are currently theoretical rather than demonstrated.

Potential for Asymmetric Synthesis and Catalysis

The prochiral nature of the double bond in this compound makes it a candidate for asymmetric transformations, such as enantioselective conjugate additions or cycloadditions, to introduce chirality. Despite the significant interest in asymmetric catalysis, there are no specific reports of the use of this compound as a substrate in such reactions. Consequently, information on suitable chiral catalysts, reaction conditions, and the resulting enantiomeric excesses is not available.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are rapidly growing fields in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. While the synthesis and reactions of various organic compounds have been successfully adapted to flow processes, there is no specific information available regarding the integration of this compound into such platforms.

Role in Sustainable Chemical Processes and Bio-based Chemistry Initiatives

The potential for synthesizing this compound from renewable feedstocks or its application in environmentally benign chemical processes has not been explored in the available literature. A connection to bio-based chemistry would likely depend on the development of synthetic routes from biomass-derived starting materials, which have not been reported.

Q & A

Q. How can researchers optimize the synthesis of methyl 4,4-dimethoxybut-2-enoate to minimize side reactions?

Methodological Answer :

- Key variables : Reaction temperature, stoichiometry of reagents (e.g., methoxy group donors), and catalyst choice (e.g., acid/base conditions).

- Design : Use fractional factorial experiments to isolate variables influencing esterification efficiency. For example, adjust methoxy group protection strategies to reduce hydrolysis .

- Data Analysis : Monitor reaction progress via <sup>1</sup>H NMR for intermediate formation (e.g., tracking α,β-unsaturated ester peaks at δ 5.8–6.3 ppm). Compare yields under varying conditions to identify optimal parameters.

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer :

- Primary Tools :

- Validation : Cross-reference with crystallographic data from analogous esters (e.g., 2-aryl-substituted α,β-unsaturated esters) .

Intermediate Research Questions

Q. How does the electronic nature of substituents affect the reactivity of this compound in Diels-Alder reactions?

Methodological Answer :

- Experimental Design :

- Substituent Screening : Introduce electron-withdrawing/donating groups at the β-position and measure reaction rates with dienes (e.g., cyclopentadiene).

- Kinetic Studies : Use UV-Vis spectroscopy to monitor diene consumption. Compare activation energies via Eyring plots.

- Data Interpretation : Electron-withdrawing groups (e.g., NO2) increase dienophilicity, while methoxy groups may sterically hinder transition states .

Q. What are the stability challenges of this compound under varying pH conditions, and how can they be mitigated?

Methodological Answer :

- Stability Protocol :

- pH Range Testing : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.

- Degradation Products : Identify hydrolyzed products (e.g., carboxylic acids) using LC-MS.

- Mitigation Strategies : Use anhydrous solvents for storage and avoid prolonged exposure to basic conditions (>pH 9) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound in aquatic ecosystems?

Methodological Answer :

Q. What mechanistic insights explain contradictory reports on the cytotoxicity of this compound derivatives?

Methodological Answer :

- Hypothesis Testing :

- Cell-Based Assays : Compare IC50 values in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293).

- ROS Measurement : Use fluorescence probes (e.g., DCFH-DA) to assess oxidative stress linkage.

- Resolution of Contradictions : Variability may arise from differences in cell membrane permeability or metabolic activation pathways. Standardize assay conditions (e.g., serum-free media) .

Key Research Gaps

- Stereochemical Control : Limited data on enantioselective synthesis routes.

- Ecotoxicity : Long-term effects on aquatic invertebrates remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.